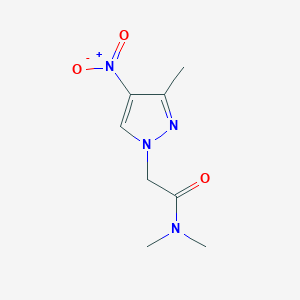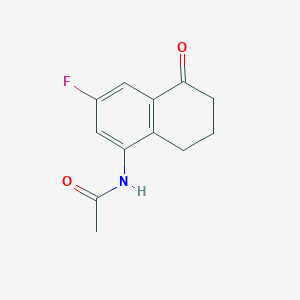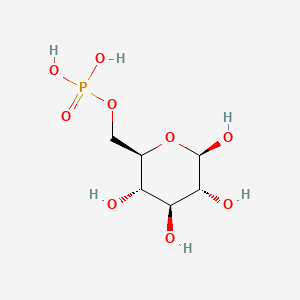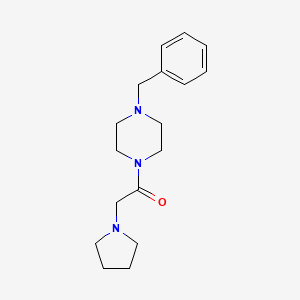
N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide
描述
N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamide Formation: The nitrated pyrazole is reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.
Dimethylation: Finally, the acetamide derivative is treated with dimethylamine to introduce the N,N-dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various reduced derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Acetamides: Formed by nucleophilic substitution at the acetamide group.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the acetamide moiety might participate in hydrogen bonding with biological targets.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-2-(3-methyl-4-amino-pyrazol-1-yl)-acetamide: Similar structure but with an amino group instead of a nitro group.
N,N-Dimethyl-2-(3-methyl-4-chloro-pyrazol-1-yl)-acetamide: Similar structure but with a chloro group instead of a nitro group.
N,N-Dimethyl-2-(3-methyl-4-hydroxy-pyrazol-1-yl)-acetamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide makes it unique compared to its analogs. The nitro group can participate in specific redox reactions and may impart distinct biological activities.
属性
分子式 |
C8H12N4O3 |
|---|---|
分子量 |
212.21 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C8H12N4O3/c1-6-7(12(14)15)4-11(9-6)5-8(13)10(2)3/h4H,5H2,1-3H3 |
InChI 键 |
MHWIGUAZPJZEBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC(=O)N(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[(4-Chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoic acid](/img/structure/B8544236.png)

![2-[Phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole](/img/structure/B8544240.png)






![6'-bromo-4-ethoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8544297.png)

![Diethyl {[di(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B8544319.png)

